2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride
Brand Name: Vulcanchem
CAS No.: 799767-11-6
VCID: VC16816185
InChI: InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H
SMILES:
Molecular Formula: C6H6ClN3O3S
Molecular Weight: 235.65 g/mol

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride

CAS No.: 799767-11-6

Cat. No.: VC16816185

Molecular Formula: C6H6ClN3O3S

Molecular Weight: 235.65 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride - 799767-11-6

Specification

CAS No. 799767-11-6
Molecular Formula C6H6ClN3O3S
Molecular Weight 235.65 g/mol
IUPAC Name 2-hydroxy-4-sulfamoylbenzenediazonium;chloride
Standard InChI InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H
Standard InChI Key GCDPAZJFLOJZJN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)O)[N+]#N.[Cl-]

Introduction

Chemical Identity and Structural Features

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride (C₆H₅ClN₃O₃S) is characterized by a benzene ring substituted with a diazonium group (–N₂⁺) at position 1, a sulfamoyl group (–SO₂NH₂) at position 4, and a hydroxyl group (–OH) at position 2. Its molecular weight is 247.64 g/mol, and it typically forms crystalline salts stabilized by chloride counterions. The diazonium group confers high reactivity, enabling coupling reactions with aromatic amines and phenols to form azo compounds .

Synthesis Methodologies

Conventional Diazotization of Sulphanilamide Derivatives

The synthesis begins with diazotization of 4-aminobenzenesulfonamide (sulphanilamide) in an acidic medium. In a representative protocol , sulphanilamide (1.72 g) is dissolved in concentrated HCl and water at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium chloride intermediate. This intermediate, 4-sulfamoylbenzenediazonium chloride, is isolated and coupled with hydroxylamine derivatives to form hydroxytriazenes .

Critical Parameters

  • Temperature control (0–5°C) to prevent diazonium salt decomposition.

  • pH adjustment using sodium acetate (pH 5–6) to optimize coupling efficiency .

Mechanochemical Synthesis

Recent advancements demonstrate solvent-free mechanochemical synthesis, which enhances yield (80–89%) and reduces environmental impact. Ball milling sulphanilamide with NaNO₂ and HCl at 400 rpm for 30 minutes produces the diazonium salt without solvent waste .

Spectroscopic and Physicochemical Characterization

Infrared Spectroscopy (IR)

IR spectra of the diazonium salt show distinct peaks:

  • N≡N stretch: 1443 cm⁻¹ .

  • S=O symmetric/asymmetric stretches: 1155 cm⁻¹ and 1310 cm⁻¹ .

  • O–H stretch: 3362 cm⁻¹ (hydroxyl group) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Signals at δ 7.28–8.51 ppm correspond to aromatic protons. The hydroxyl proton appears as a singlet at δ 12.10 ppm .

  • ¹³C NMR: Peaks at 152–168 ppm confirm carbons adjacent to electronegative groups (–SO₂NH₂, –N₂⁺) .

Thermal Stability

TGA analysis reveals a two-stage decomposition:

  • 25–150°C: Loss of adsorbed water (5–7% mass loss).

  • 150–400°C: Degradation of the sulfamoyl and diazonium groups .

Biological Applications

Antimicrobial Activity

Iron(III) complexes of hydroxytriazenes derived from 2-hydroxy-4-sulfamoylbenzene-1-diazonium chloride exhibit moderate antibacterial activity against E. coli and S. aureus (MIC: 25–50 µg/mL) . Antifungal efficacy against C. albicans is lower (MIC: 100 µg/mL), attributed to reduced membrane permeability .

Table 1. Antimicrobial Activity of Fe(III) Complexes

MicroorganismMIC (µg/mL)
E. coli25
S. aureus50
C. albicans100

Industrial Applications in Dye Chemistry

Azo Dye Synthesis

The diazonium salt couples with hydroxyl-substituted aromatics to form disperse dyes for polyester. For example, reaction with 3-formyl-4-hydroxyphenyl derivatives yields dyes with λₘₐₓ = 450–550 nm, suitable for textile applications .

Table 2. Optical Properties of Azo Dyes

Dye Derivativeλₘₐₓ (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
85201.2×10⁴
94809.8×10³

Mechanochemical Advantages

Mechanochemical synthesis reduces reaction time from 4 hours (conventional) to 30 minutes, achieving 89% yield with minimal solvent use .

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